molecular formula C20H15Cl2N3O3S B12049913 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B12049913
M. Wt: 448.3 g/mol
InChI Key: HXBNQAKPQNXRRA-YDZHTSKRSA-N
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Description

4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and sulfonamide groups in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide typically involves the following steps:

    Formation of the hydrazone intermediate: This is achieved by reacting 2-chlorobenzaldehyde with hydrazine hydrate under reflux conditions.

    Coupling with 4-chlorobenzenesulfonyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or hydrazines.

    Substitution: Products will vary depending on the nucleophile used but may include substituted benzenesulfonamides.

Scientific Research Applications

4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Studies: The compound can be used to investigate enzyme inhibition and protein binding.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound is not fully elucidated, but it is believed to involve:

    Molecular Targets: Potential targets include bacterial enzymes and cancer cell proteins.

    Pathways: The compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-{[(2E)-2-(4-dimethylaminobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
  • 4-chloro-N-(2-{[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

Uniqueness

The unique combination of chloro and sulfonamide groups in 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H15Cl2N3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C20H15Cl2N3O3S/c21-15-9-11-16(12-10-15)29(27,28)25-19-8-4-2-6-17(19)20(26)24-23-13-14-5-1-3-7-18(14)22/h1-13,25H,(H,24,26)/b23-13+

InChI Key

HXBNQAKPQNXRRA-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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